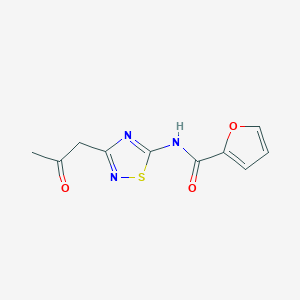

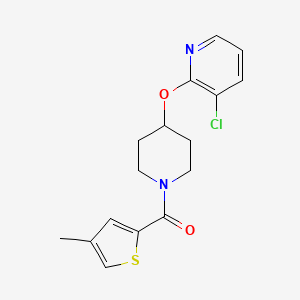

N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide is a derivative of furan-2-carboxamide, which is structurally characterized by the presence of a thiadiazole ring. This class of compounds has been studied for their potential as inhibitors of various biological targets, including the vascular endothelial growth factor receptor-2 (VEGFR-2), which is implicated in the proliferation of cancer cells. The significance of these derivatives lies in their antiproliferative activities against different human epithelial cell lines, such as breast, colon, and prostate cancer cells .

Synthesis Analysis

The synthesis of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives, which are closely related to the compound , has been reported to be carried out under both conventional and microwave irradiation conditions. The use of microwave irradiation has shown an enhancement in the synthetic yields and rates compared to classical synthesis methods. The synthesized compounds were confirmed through various analytical and spectral analyses, ensuring the accuracy of the molecular structures obtained .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. In the case of the derivatives studied, molecular docking studies were performed to predict their orientation and interaction with the VEGFR-2. The docking results indicated that certain derivatives had favorable interactions with the receptor, which correlated with their observed antiproliferative activities. The structure-activity relationship is an important aspect of these compounds, as slight modifications in the molecular structure can significantly impact their biological efficacy .

Chemical Reactions Analysis

The chemical reactivity of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives involves their ability to interact with biological targets such as VEGFR-2. The antiproliferative activity is partially attributed to the inhibition of this receptor, which is a key player in angiogenesis and cancer cell growth. The derivatives' reactivity with the receptor was assessed through molecular docking studies, which suggested that the inhibition of VEGFR-2 is a plausible mechanism of action for the observed antiproliferative effects .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be inferred. Typically, these properties would include solubility, melting point, and stability, which are important for the pharmacokinetic profile of the compound. The solubility can affect the compound's absorption and distribution in the body, while the melting point and stability are important for the formulation and shelf-life of the drug .

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide is a compound that can participate in a variety of chemical reactions due to its structural features. Research indicates that arylmethylidene derivatives of 3H-furan-2-ones, which share a similar furan moiety, react with C-, N-, and N,N-nucleophiles under different conditions to yield a wide array of compounds including amides, pyrrolones, benzofurans, and thiadiazoles, among others. These reactions are influenced by the reagents used, the strength of the nucleophile, and the specific reaction conditions, allowing for the synthesis of diverse acyclic, cyclic, and heterocyclic compounds (Kamneva, Anis’kova, & Egorova, 2018).

Pharmacological Potential

The compound’s thiadiazole core is a crucial pharmacophore scaffold, recognized for its extensive possibilities for chemical modification and diverse pharmacological activities. Thiadiazoles have been identified as central structures in agents with antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The integration of thiadiazole or oxadiazole cores with various heterocycles often leads to a synergistic effect in pharmacological applications, highlighting the importance of such scaffolds in drug development (Lelyukh, 2019).

Biological Activities and Drug Development

Significant research has focused on the biological activities of compounds containing the thiadiazole structure. This includes anti-diabetic, anti-viral, anti-microbial, anticancer, anti-oxidant, anti-parasitic, and anti-inflammatory activities. The versatility of the thiadiazole moiety allows for the creation of potent drugs with a variety of pharmacological effects. Additionally, oxadiazole derivatives, related to thiadiazoles, show promise in antimicrobial, anticancer, and anti-inflammatory applications. The ability to modify these structures to enhance their biological activities makes them valuable in the search for new therapeutic agents (Jalhan et al., 2017).

Heterocyclic Chemistry and Medicinal Applications

Further studies into the significance of 1,3,4-oxadiazole containing compounds underline their role in drug development due to their pharmacological properties and their applications beyond pharmaceuticals, including in materials science. The 1,3,4-oxadiazole core is especially noted for its antiviral, analgesic, anti-inflammatory, and antitumor properties. This core is also a bioisostere for carboxylic acids, amides, and esters, contributing to its widespread application in medicinal chemistry (Rana, Salahuddin, & Sahu, 2020).

Eigenschaften

IUPAC Name |

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3S/c1-6(14)5-8-11-10(17-13-8)12-9(15)7-3-2-4-16-7/h2-4H,5H2,1H3,(H,11,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFGYUZICLDCGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2500937.png)

![ethyl 2-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2500939.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride](/img/structure/B2500940.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2500944.png)

![N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2500946.png)

![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2500950.png)

![4-[(5-Morpholin-4-yl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B2500952.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2500960.png)